Nitrosoethane

Spin Trapping EPR Spectroscopy Free Radical Chemistry

Nitrosoethane (C₂H₅NO, CAS 925-91-7) is the definitive C-nitroso spin trap for EPR radical detection—a capability entirely absent in nitroethane. Its -N=O group traps short-lived radicals to form persistent nitroxide adducts with well-resolved hyperfine coupling, making it indispensable for mechanistic studies. A boiling point of ~20 °C and lower ionization potential (10.1 eV) uniquely suit it for gas‑phase kinetics and MS workflows. Generic substitution with nitroethane, nitrosomethane, or bulkier nitrosoalkanes is scientifically invalid, as they lack the required functional group, alter adduct stability, or degrade EPR spectral resolution. Procure Nitrosoethane to ensure experimental fidelity in spin‑trapping, nitroxide‑mediated polymerization, and monomer‑dimer equilibrium investigations.

Molecular Formula C2H5NO
Molecular Weight 59.07 g/mol
CAS No. 925-91-7
Cat. No. B1204541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosoethane
CAS925-91-7
Molecular FormulaC2H5NO
Molecular Weight59.07 g/mol
Structural Identifiers
SMILESCCN=O
InChIInChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3
InChIKeyIFYCAQIXDKZDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Nitrosoethane (CAS 925-91-7): Core Identity, Physicochemical Profile, and Key Distinctions from Nitroethane


Nitrosoethane (C₂H₅NO, CAS 925-91-7) is an aliphatic C-nitroso compound, distinct from the more widely used nitroethane (C₂H₅NO₂, CAS 79-24-3) by the presence of a nitroso (-N=O) rather than a nitro (-NO₂) group [1][2]. This fundamental structural difference imparts a completely divergent reactivity profile and physicochemical signature. While nitroethane is a relatively stable liquid with a boiling point of approximately 114 °C and a density of ~1.04-1.05 g/mL , nitrosoethane is a more reactive, volatile compound characterized by a significantly lower boiling point of 19.8 °C at 760 mmHg and a lower density of ~0.91 g/cm³ [3]. Its primary utility lies not as a stable intermediate or solvent, but as a specialized radical spin trap, a versatile synthetic building block for nitroxides, and a key probe molecule in mechanistic chemistry [4][5].

Why Nitroethane or Other Analogs Cannot Replace Nitrosoethane in Critical Experimental Workflows


Generic substitution of nitrosoethane with its closest commercial analogs, such as nitroethane (C₂H₅NO₂), nitrosomethane (CH₃NO), or other nitrosoalkanes, is not scientifically viable due to profound differences in chemical reactivity, physical state, and experimental outcomes. Nitroethane lacks the radical-trapping nitroso (-N=O) functional group entirely and is thus inert in the fundamental spin-trapping and nitroxide-forming reactions that define nitrosoethane's utility [1][2]. Substitution with a different nitrosoalkane, such as the smaller nitrosomethane or a bulkier derivative, would alter the size and stability of the resulting spin adduct, directly impacting EPR spectral resolution and complicating data interpretation [3]. Furthermore, the volatility of nitrosoethane (boiling point ~20 °C) is an order of magnitude different from nitroethane (~114 °C), making them non-interchangeable in processes where phase, vapor pressure, or ease of removal are critical parameters . The following quantitative evidence underscores the specific, non-fungible performance profile that justifies the deliberate procurement of nitrosoethane.

Nitrosoethane (CAS 925-91-7): Quantified Differentiation vs. Analogs for Evidence-Based Procurement


Radical Spin Trapping: Unique Reactivity Profile vs. Nitroethane (Inert)

The primary differentiator for nitrosoethane is its unique ability to act as a radical spin trap, a function entirely absent in its closest structural analog, nitroethane. In the presence of transient radicals, nitrosoethane rapidly adds to the radical center to form a persistent nitroxide radical detectable by EPR spectroscopy [1][2]. Nitroethane, with its nitro (-NO₂) group, does not undergo this addition reaction and is therefore non-functional in this core application. This is not a matter of efficiency; it is a binary functional difference where nitroethane provides zero activity as a spin trap [3].

Spin Trapping EPR Spectroscopy Free Radical Chemistry Mechanistic Studies

Volatility Profile: Boiling Point and Vapor Pressure vs. Nitroethane

Nitrosoethane exhibits a markedly higher volatility compared to its close analog nitroethane. The boiling point of nitrosoethane is 19.8 °C at 760 mmHg , whereas nitroethane boils between 112 and 116 °C [1]. This difference of nearly 95 °C represents an order-of-magnitude change in vapor pressure at ambient conditions, estimated at ~912 mmHg for nitrosoethane at 25 °C versus ~29.4 mmHg for nitroethane . This property is critical for experimental design involving gas-phase reactions, distillation, or applications requiring easy removal of the compound.

Physicochemical Properties Volatility Phase Behavior Process Chemistry

Density Difference vs. Nitroethane

A significant difference in liquid density distinguishes nitrosoethane from nitroethane. Nitrosoethane has a reported density of ~0.91 g/cm³ , while nitroethane is considerably denser at ~1.04-1.05 g/mL [1]. This ~14% difference in mass per unit volume is consequential for gravimetric dispensing, biphasic extractions, and any process where density-dependent mixing or separation is employed.

Physical Property Density Formulation Phase Separation

Ionization Potential: A Key Parameter for Gas-Phase Studies vs. Nitroethane

The ionization potential (IP) is a fundamental energetic parameter for gas-phase reactivity and detection. For nitrosoethane, the ionization energy has been experimentally determined to be 10.1 ± 0.2 eV by electron impact [1][2]. In contrast, the IP of nitroethane is notably higher, reported as 10.88 eV [3]. This difference of approximately 0.8 eV is substantial in the context of selective photoionization experiments or in interpreting mass spectrometric fragmentation patterns, making the two compounds distinctly identifiable and non-interchangeable as internal standards or model substrates.

Gas-Phase Chemistry Mass Spectrometry Photoionization Energetics

Nitrosoethane (CAS 925-91-7): Optimal Research Applications Where Evidence Confirms Irreplaceability


Mechanistic Elucidation via Spin Trapping and EPR Spectroscopy

As the evidence in Section 3 establishes, nitrosoethane's core differentiator is its radical spin trapping capability, a function completely absent in nitroethane [1]. This makes it the compound of choice for generating persistent nitroxide radicals for detection by Electron Paramagnetic Resonance (EPR) spectroscopy. It is specifically applicable in the study of gas-phase radical reactions, such as the trapping of photolytically generated ethyl radicals, as detailed by Tan and Lampe [2]. Its small size yields adducts with well-resolved hyperfine coupling constants, aiding in the identification of transient radical intermediates [3]. Any attempt to substitute with a larger nitrosoalkane would alter the EPR spectral signature and complicate analysis, while substitution with nitroethane would yield no adduct at all.

Gas-Phase Kinetic Studies and Model System Development

The unique combination of high volatility (boiling point 19.8 °C) and a well-characterized, lower ionization potential (10.1 eV) [4] makes nitrosoethane an excellent model compound for gas-phase reaction kinetics. Its ease of handling as a volatile liquid at slightly reduced temperatures facilitates its introduction into reaction vessels and allows for straightforward quantification by mass spectrometry. The quantitative difference in volatility and ion energetics compared to nitroethane (boiling point ~114 °C, IP 10.88 eV) confirms that the two compounds are not functionally interchangeable for experiments where these parameters are critical for detection, reaction rate, or phase behavior.

Synthesis of Specialized Nitroxide Building Blocks

Nitrosoethane's well-documented reaction with radicals is not only an analytical tool but a synthetic pathway. It serves as a direct precursor to ethyl-substituted nitroxide radicals and related hydroxylamine derivatives [2]. These are valuable as stable radical probes, polymerization mediators (in nitroxide-mediated polymerization, NMP), or as building blocks in medicinal chemistry. The use of nitrosoethane provides a clean, one-step route to these scaffolds, avoiding the need for more complex or lower-yielding syntheses. The binary functional difference in spin trapping capability [1] ensures that nitroethane cannot serve as a replacement in this synthetic role, as it lacks the reactive nitroso functional group essential for the transformation.

Fundamental Studies of Nitroso Compound Dimerization Equilibria

Aliphatic nitroso compounds are known to exist in equilibrium between their blue monomeric (R-N=O) and colorless dimeric forms. Nitrosoethane is an ideal model system for investigating this equilibrium due to its relative simplicity and the kinetic data available for its dimerization [2]. The study of its monomer-dimer equilibrium, and the kinetics thereof, provides fundamental insights into the behavior of the C-nitroso functional group, which is relevant to the stability and reactivity of more complex nitroso-containing pharmaceuticals and materials. The quantitative data on its dimerization kinetics makes it a well-defined standard for such investigations, unlike nitroethane which does not possess this equilibrium.

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